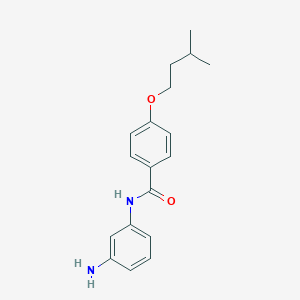

N-(3-Aminophenyl)-4-(isopentyloxy)benzamide

Description

Historical Context and Development

The development of this compound emerged from the broader historical evolution of benzamide chemistry, which began with the characterization of benzamide itself as the simplest amide derivative of benzoic acid. The systematic exploration of substituted benzamides gained momentum throughout the twentieth century as researchers recognized the pharmacological potential of these compounds. Benzamide derivatives have historically played crucial roles in pharmaceutical development, with numerous commercial drugs belonging to this chemical class, including analgesics, antidepressants, antiemetics, and antipsychotics. The specific development of this compound represents a more recent advancement in this field, driven by the need for novel compounds with enhanced biological activity and improved pharmacological properties.

The synthesis and characterization of this particular compound reflect advances in organic synthetic methodology, particularly in the development of efficient coupling reactions for amide formation. The incorporation of the isopentyloxy group demonstrates the application of modern alkylation techniques and the strategic use of protecting groups in multi-step synthesis. Historical records indicate that the compound was first synthesized and catalogued in chemical databases during the early twenty-first century, with its Chemical Abstracts Service registry number 1020722-57-9 assigned as part of systematic chemical documentation efforts. The development of this compound also reflects the broader trend toward designing molecules with specific substitution patterns to optimize biological activity and selectivity.

Classification within Benzamide Compounds

This compound belongs to the extensive family of substituted benzamides, which are characterized by the presence of a benzene ring attached to a carbonyl amine structure. Within this classification system, the compound can be specifically categorized as a disubstituted benzamide, featuring substitutions at both the amide nitrogen and the aromatic ring system. The benzamide core structure provides the fundamental framework, while the specific substitution pattern defines its unique chemical and biological properties. The aminophenyl group attached to the amide nitrogen represents a common structural motif in medicinal chemistry, often associated with enhanced biological activity and improved target selectivity.

The classification of this compound within the broader benzamide family can be further refined based on its specific functional groups. The presence of the isopentyloxy substituent places it within the subclass of alkoxy-substituted benzamides, which are known for their modified lipophilicity and membrane permeability characteristics. The meta-positioned amino group on the phenyl ring creates an additional classification criterion, as this substitution pattern is associated with specific electronic and steric effects that influence molecular interactions. This particular combination of substitutions distinguishes this compound from other well-known benzamide derivatives such as those used in antipsychotic medications or prokinetic agents.

The systematic classification of this compound also involves consideration of its potential biological activities. Based on structural similarity to other benzamide derivatives, it can be provisionally classified within the category of compounds with potential enzyme inhibitory activity or receptor modulating properties. The specific substitution pattern suggests possible applications in areas where other benzamide derivatives have shown efficacy, including neurological disorders, inflammatory conditions, or metabolic diseases. This classification framework provides important context for understanding the compound's potential therapeutic applications and guides future research directions.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds. The name reflects the structural components in a hierarchical manner, beginning with the core benzamide structure and proceeding to describe the specific substitutions. The designation "N-(3-Aminophenyl)" indicates that the amide nitrogen is substituted with a phenyl ring bearing an amino group at the meta position. The "4-(isopentyloxy)" portion describes the presence of an isopentyloxy group attached to the para position of the benzamide ring system.

The molecular structure can be precisely defined through multiple complementary identification systems. The molecular formula C₁₈H₂₂N₂O₂ provides the elemental composition, indicating the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The simplified molecular-input line-entry system representation CC(CCOc1ccc(cc1)C(=O)Nc1cccc(c1)N)C provides a linear notation that unambiguously defines the molecular structure and connectivity. The International Chemical Identifier key IEJYXPYGDNADQX-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical databases and literature sources.

Structural identification of this compound is further enhanced by its distinctive molecular weight of 298.39 grams per mole, which serves as an additional verification parameter. The compound's structural complexity is reflected in its multiple functional groups, including the primary amine, the amide linkage, the ether linkage, and the aromatic systems. The isopentyloxy group, specifically the 3-methylbutoxy chain, introduces branching that affects the molecule's overall three-dimensional conformation and physical properties. This structural complexity necessitates careful analytical characterization using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structural identity and purity.

Significance in Organic and Medicinal Chemistry Research

This compound holds substantial significance in contemporary organic and medicinal chemistry research due to its unique structural features and potential biological activities. The compound serves as an important example of modern molecular design strategies that combine traditional benzamide pharmacophores with novel substitution patterns to achieve enhanced or modified biological properties. Research interest in this compound stems from the well-established pharmaceutical importance of benzamide derivatives, which have contributed significantly to therapeutic advances in multiple medical specialties. The specific substitution pattern present in this compound represents a strategic approach to optimizing molecular properties while maintaining the beneficial characteristics associated with the benzamide core structure.

The significance of this compound in medicinal chemistry research is further emphasized by its potential applications in enzyme inhibition studies and protein binding investigations. The aminophenyl group provides hydrogen bonding capabilities that facilitate interactions with biological targets, while the isopentyloxy substituent enhances lipophilicity and may improve membrane permeability characteristics. These structural features make the compound particularly valuable for structure-activity relationship studies, where researchers examine how specific molecular modifications affect biological activity. The compound's potential anti-inflammatory activity and anticancer properties have been subjects of preliminary investigation, highlighting its relevance to current therapeutic research priorities.

From an organic chemistry perspective, this compound represents an important synthetic target that demonstrates advanced techniques in amide formation and aromatic substitution chemistry. The synthesis of this compound requires careful consideration of reaction selectivity, protecting group strategies, and purification methods, making it valuable for educational and training purposes in advanced organic synthesis. The compound also serves as a platform for exploring chemical modifications and derivatization reactions, potentially leading to the development of related compounds with enhanced or modified properties. The availability of this compound through specialized chemical suppliers indicates its growing importance in research applications and its potential role in drug discovery programs.

The research significance of this compound extends to its potential use as a molecular probe for studying biological systems and as a building block for more complex pharmaceutical agents. The compound's structural complexity and functional group diversity make it suitable for investigating multiple types of biological interactions, including enzyme-substrate binding, receptor-ligand interactions, and membrane transport phenomena. Current research trends suggest increasing interest in compounds that combine multiple pharmacologically relevant functional groups, positioning this compound as a representative example of next-generation medicinal chemistry approaches. The continued study of this compound and related derivatives is expected to contribute to advances in therapeutic chemistry and molecular biology research.

Properties

IUPAC Name |

N-(3-aminophenyl)-4-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-8-6-14(7-9-17)18(21)20-16-5-3-4-15(19)12-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJYXPYGDNADQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-4-(isopentyloxy)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the reaction of 4-hydroxybenzoic acid with isopentyl bromide in the presence of a base such as potassium carbonate to form 4-(isopentyloxy)benzoic acid.

Amidation Reaction: The 4-(isopentyloxy)benzoic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-aminophenylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the aminophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products:

Oxidation: Products may include nitro derivatives or quinones.

Reduction: Products may include amines or alcohols.

Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block : It serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that may exhibit enhanced properties or activities.

2. Biology

- Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme functions and interactions. Its ability to form hydrogen bonds and interact with active sites makes it suitable for this purpose.

3. Medicine

- Therapeutic Properties : N-(3-Aminophenyl)-4-(isopentyloxy)benzamide has been explored for its anti-inflammatory and anticancer activities. Preliminary studies suggest it may inhibit key enzymes involved in inflammatory pathways and cancer progression.

4. Industry

- Advanced Materials : The compound is utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : Analogous compounds have shown antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (COLO-205) cancers, with IC50 values ranging from 9.18 µM to 40.83 µM.

- Mechanisms : These compounds may induce apoptosis, cause cell cycle arrest, and modulate reactive oxygen species (ROS) levels, critical in cancer cell survival.

Anti-inflammatory Activity

The compound has also demonstrated potential anti-inflammatory effects:

- In Vivo Studies : In models of inflammatory bowel disease (IBD), similar compounds have shown efficacy in reducing inflammation markers such as TNF-α and IL-6 when administered at doses like 1 mg/kg.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Inhibitors of DNA Methylation : Research on related benzamide derivatives demonstrated their potential to inhibit DNA methyltransferases (DNMTs), with potent derivatives exhibiting EC50 values around 0.9 µM against DNMT3A.

- Chalcone Derivatives : Investigations into chalcone derivatives revealed that modifications similar to those found in this compound can lead to substantial anticancer activity through various pathways including apoptosis induction and cell cycle disruption .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-(isopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Findings and Implications

- Lipophilicity vs. This contrasts with piperidinylethoxy analogs, which balance polarity and permeability .

- Electron Effects: The 3-aminophenyl group provides electron density, which may facilitate interactions with electron-deficient biological targets (e.g., kinase ATP-binding pockets). Chlorination (as in ) could modulate this effect .

- Synthetic Feasibility : Catalytic hydrogenation () and sulfonylation () are viable routes for analogous compounds, suggesting scalability for derivatives .

Biological Activity

N-(3-Aminophenyl)-4-(isopentyloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an isopentyloxy group and an amino group on the aromatic ring. This specific substitution pattern is crucial as it influences the compound's reactivity and biological interactions. The presence of these functional groups may enhance its ability to interact with biological targets such as enzymes and receptors.

This compound exhibits biological activity through various mechanisms, primarily by acting as an inhibitor or modulator of specific molecular targets. These interactions can affect numerous biochemical pathways, including those involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that play critical roles in disease processes, such as inflammatory pathways.

- Protein Binding : Its ability to bind to proteins may influence cellular signaling and metabolic processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In Vitro Studies : Analogous compounds demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and colon cancer (COLO-205). These studies often report IC50 values ranging from 9.18 µM to 40.83 µM, indicating effective cytotoxicity in micromolar concentrations .

- Mechanisms : The anticancer mechanisms include induction of apoptosis, cell cycle arrest, and modulation of reactive oxygen species (ROS) levels, which are crucial in cancer cell survival and proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- In Vivo Studies : In models of inflammatory bowel disease (IBD), compounds with similar structures have shown significant efficacy in reducing inflammation markers such as TNF-α and IL-6 when administered at doses like 1 mg/kg . These findings suggest that this compound could have therapeutic potential in treating chronic inflammatory conditions.

Case Studies

Several studies have investigated the biological activities of benzamide derivatives, providing insights into the efficacy of this compound:

- Study on Inhibitors of DNA Methylation : Research on related benzamide derivatives has shown their potential to inhibit DNA methyltransferases (DNMTs), which are involved in epigenetic regulation. The most potent derivatives exhibited EC50 values around 0.9 µM against DNMT3A, suggesting that structural modifications can significantly enhance biological activity .

- Chalcone Derivatives : Investigations into chalcone derivatives reveal that modifications similar to those found in this compound can lead to substantial anticancer activity through various pathways including apoptosis induction and cell cycle disruption .

Q & A

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-4-(isopentyloxy)benzamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step approach is recommended:

Coupling Reaction : React 4-(isopentyloxy)benzoic acid with 3-nitroaniline using coupling agents like EDCI/HOBt in DMF under nitrogen. Monitor progress via TLC (ethyl acetate/hexane, 1:2).

Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (10% Pd/C, H₂, 50 psi, MeOH/THF, 6 hours). Purity via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .

Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Validate purity via HPLC (C18 column, acetonitrile/water) and ¹H/¹³C NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–8.0 ppm), isopentyloxy chain (δ 1.0–1.6 ppm), and amine protons (δ 5.2–5.8 ppm, broad). Use DMSO-d₆ for solubility .

- LC-MS : Verify molecular ion peak ([M+H]⁺) and absence of side products.

- Elemental Analysis : Ensure C, H, N values align with theoretical calculations (±0.3% tolerance) .

Q. What safety protocols are critical when handling intermediates like nitro precursors or catalytic reagents?

- Methodological Answer :

- Hazard Assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) for risk analysis, focusing on nitro group mutagenicity (Ames II testing recommended) and Pd/C pyrophoricity .

- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during hydrogenation. Quench Pd/C with wet celite before disposal .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use Glide (Schrödinger) to dock the compound into target proteins (e.g., HDACs, PARP-1). Set OPLS-AA force field and refine top poses with Monte Carlo sampling. Validate against co-crystallized ligands (RMSD < 2.0 Å acceptable) .

- QSAR : Develop models using descriptors like logP, PSA, and H-bond donors. Train with datasets of benzamide analogs (e.g., PARP-1 inhibitors) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for benzamide derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability (oral vs. IP administration), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes).

- Target Engagement : Use HDAC inhibition assays (fluorogenic substrates) in brain homogenates to confirm CNS penetration, as seen with MS-275 (a benzamide HDAC inhibitor with region-specific activity) .

Q. How does the isopentyloxy moiety influence the compound’s physicochemical properties and target selectivity?

- Methodological Answer :

- Lipophilicity : Measure logD (pH 7.4) via shake-flask method. Compare with analogs (e.g., 4-methoxy or 4-trifluoromethyl substituents) to correlate with membrane permeability .

- SAR Studies : Synthesize analogs with varying alkoxy chains (methyl to hexyl). Test inhibition constants (Kᵢ) against HDAC isoforms (1, 2, 6) to map steric tolerance .

Q. What methods validate the compound’s mechanism of action in epigenetic regulation?

- Methodological Answer :

- Chromatin Immunoprecipitation (ChIP) : Treat neuronal cells (e.g., SH-SY5Y) with 10 µM compound for 24h. Immunoprecipitate with Ac-H3 antibodies and quantify promoter regions (e.g., RELN, GAD67) via qPCR .

- RNA-Seq : Compare transcriptomic profiles with HDAC inhibitors (e.g., MS-275) to identify overlapping pathways (e.g., synaptic plasticity genes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in mutagenicity assays (e.g., Ames II vs. in silico predictions)?

- Methodological Answer :

- Follow-Up Assays : Conduct micronucleus tests (OECD 487) in CHO-K1 cells and comet assays for DNA damage.

- Structural Alerts : Compare with anomeric amides (e.g., compound 3 in ), which show variable mutagenicity due to nitroso metabolites. Introduce electron-withdrawing groups to mitigate reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.